5-Methoxythiophene-2-sulfonyl chloride

Description

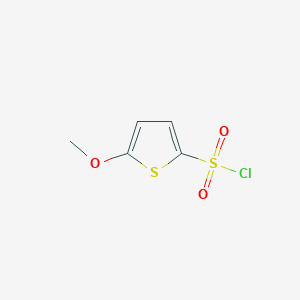

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxythiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZVWZWVDLQSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314904-87-4 | |

| Record name | 5-methoxythiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Thiophene Sulfonyl Chlorides

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

Nucleophilic substitution at the sulfonyl chloride group is a cornerstone of the chemistry of 5-methoxythiophene-2-sulfonyl chloride. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The reaction kinetics and outcomes are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

The reaction of this compound with primary and secondary amines readily affords the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents.

Kinetic studies on the reactions of substituted thiophene-2-sulfonyl chlorides, including the 5-methoxy derivative, with aniline in methanol have been conducted to elucidate the reaction mechanism. The reactions are typically second order, being first order in both the sulfonyl chloride and the amine. The rate of reaction is influenced by the electronic nature of the substituent on the thiophene (B33073) ring. Electron-donating groups, such as the methoxy (B1213986) group at the 5-position, can influence the electrophilicity of the sulfonyl sulfur and thereby affect the reaction rate. rsc.org

The general reaction can be represented as follows:

This compound + R¹R²NH → 5-Methoxy-N,N-R¹R²-thiophene-2-sulfonamide + HCl

The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Illustrative Examples of Sulfonamide Formation

| Amine | Product |

| Aniline | N-phenyl-5-methoxythiophene-2-sulfonamide |

| Diethylamine | N,N-diethyl-5-methoxythiophene-2-sulfonamide |

| Morpholine | 4-((5-methoxythiophen-2-yl)sulfonyl)morpholine |

This table is for illustrative purposes and does not represent actual experimental data from a specific source.

This compound reacts with alcohols and other oxygen nucleophiles, such as phenols, to form sulfonate esters. These reactions are also typically performed in the presence of a base to scavenge the HCl produced.

The general reaction is:

This compound + R-OH → 5-Methoxythiophene-2-sulfonate ester + HCl

The formation of sulfonate esters is a valuable transformation as sulfonates are excellent leaving groups in subsequent nucleophilic substitution reactions. This allows for the conversion of alcohols into other functional groups.

Table 2: Illustrative Examples of Sulfonate Ester Formation

| Alcohol/Phenol | Product |

| Methanol | Methyl 5-methoxythiophene-2-sulfonate |

| Ethanol | Ethyl 5-methoxythiophene-2-sulfonate |

| Phenol | Phenyl 5-methoxythiophene-2-sulfonate |

This table is for illustrative purposes and does not represent actual experimental data from a specific source.

The kinetics and selectivity of nucleophilic substitution reactions of thiophene sulfonyl chlorides are significantly influenced by the solvent and temperature.

Solvent Effects: The rate of reaction can be affected by the polarity of the solvent. For SN2 reactions at a neutral electrophile, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. In the case of reactions with neutral nucleophiles like amines and alcohols, the solvent's ability to stabilize the transition state is crucial. A study on the hydrolysis of substituted thiophene-2-sulfonyl chlorides in water-acetone mixtures showed that the reaction mechanism can shift depending on the solvent composition. rsc.org In solvents with high water content, the Hammett plots were curved, suggesting a change in the transition state structure with varying substituents. However, in solvents with a higher percentage of acetone, linear Hammett plots were observed. rsc.org

A kinetic study of the reaction of various substituted thiophene-2-sulfonyl chlorides with different nucleophiles in water at 25 °C revealed that the reaction mechanism can be complex, with Hammett plots showing both linear and U-shaped correlations depending on the nucleophile. rsc.org For the reaction with aniline, a linear Hammett correlation was observed, indicating a consistent mechanism across the series of substituted thiophene sulfonyl chlorides. rsc.org

Palladium-Catalyzed Desulfitative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thiophene sulfonyl chlorides, desulfinative cross-coupling reactions, where the sulfonyl chloride group is extruded as sulfur dioxide, provide a versatile method for the functionalization of the thiophene ring.

While direct C-H functionalization of the thiophene ring is a prominent area of research, the use of sulfonyl chlorides as a coupling partner in a desulfinative manner for C-H heteroarylation is a related and valuable synthetic strategy. This approach allows for the formation of biaryl and heteroaryl-aryl structures. Although specific examples utilizing this compound in this context are not extensively documented in the readily available literature, the general principle is well-established for other aryl sulfonyl chlorides.

The general transformation would involve the reaction of an arene or heteroarene with this compound in the presence of a palladium catalyst, leading to the formation of a new C-C bond and the extrusion of SO₂.

The synthesis of thiophene-containing dyads (two thiophene units) and triads (three thiophene units) is of significant interest for applications in materials science, particularly in the field of organic electronics. Palladium-catalyzed cross-coupling reactions are a primary method for constructing these oligomeric structures.

While the direct use of this compound in desulfinative coupling reactions to form such structures is not widely reported, related methodologies provide a proof of concept. For instance, the Suzuki-Miyaura coupling of thiophene boronic acids with thiophene halides is a common approach. A desulfinative coupling approach would offer an alternative disconnection strategy.

A hypothetical reaction for the synthesis of a thiophene-containing dyad could involve the palladium-catalyzed reaction of this compound with another thiophene derivative, such as 2-lithiothiophene or a thiophene Grignard reagent, where the sulfonyl chloride acts as an electrophilic partner.

Reduction Pathways of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound is a versatile functional group that can undergo various reduction reactions. The specific product obtained depends largely on the choice of reducing agent and the reaction conditions employed. The primary reduction pathways involve the conversion of the sulfonyl chloride to a sulfinic acid, a thiol, or a disulfide, or in some cases, complete removal of the sulfur-containing moiety (desulfonylation).

One of the most common reduction methods involves the use of metal dusts in acidic media. For instance, the treatment of aromatic sulfonyl chlorides with zinc dust in acetic acid or hydrochloric acid is a well-established method for the synthesis of the corresponding thiols. This reaction is believed to proceed through the formation of a zinc sulfinate intermediate.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are also effective for the reduction of sulfonyl chlorides directly to thiols. This transformation is typically rapid and efficient, but the high reactivity of LiAlH4 requires careful control of the reaction conditions and is incompatible with other reducible functional groups that might be present in the molecule.

Catalytic hydrogenation can also be employed, although it may sometimes lead to undesired side reactions, such as the complete desulfurization of the thiophene ring, depending on the catalyst and conditions used.

The table below summarizes various reducing agents and their expected products when reacting with a thiophene sulfonyl chloride.

| Reducing Agent | Typical Product(s) | Notes |

| Zinc (Zn) / Acetic Acid (CH₃COOH) | Thiol, Disulfide | A common and effective method for converting sulfonyl chlorides to thiols. The thiol can be oxidized to the disulfide during workup. |

| Sodium sulfite (Na₂SO₃) | Sulfinic acid sodium salt | A mild reduction that typically stops at the sulfinic acid stage. |

| Lithium aluminum hydride (LiAlH₄) | Thiol | A powerful and efficient reducing agent. Requires anhydrous conditions and careful handling. |

| Red phosphorus (P) / Iodine (I₂) | Thiol | A potent reducing system for converting sulfonyl chlorides to thiols. |

Oxidation Reactions of the Thiophene Ring System

The thiophene ring, particularly when substituted with an electron-donating group like the 5-methoxy group, is susceptible to oxidation. The sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of thiophene S-oxides or thiophene S,S-dioxides. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the oxidation of thiophenes. The reaction with one equivalent of the oxidant can yield the corresponding thiophene S-oxide, which is often an unstable and highly reactive intermediate. These S-oxides can act as potent dienophiles in cycloaddition reactions.

Upon treatment with an excess of a strong oxidizing agent, the thiophene ring can be further oxidized to the more stable thiophene S,S-dioxide. The electron-donating methoxy group at the 5-position increases the electron density of the thiophene ring, potentially making it more susceptible to oxidation compared to unsubstituted thiophene. However, this increased reactivity can also lead to over-oxidation and potential ring-opening side reactions if the reaction conditions are not carefully controlled.

The table below outlines common oxidizing agents and the resulting products from the oxidation of the thiophene ring.

| Oxidizing Agent | Typical Product(s) | Notes |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Thiophene S-oxide | S-oxides are often unstable and can be trapped in situ. |

| meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Thiophene S,S-dioxide | S,S-dioxides are generally more stable than the corresponding S-oxides. |

| Hydrogen peroxide (H₂O₂) / Acetic Acid (CH₃COOH) | Thiophene S,S-dioxide | A common and effective system for the formation of sulfones. |

| Potassium permanganate (KMnO₄) | Ring-opened products | A very strong oxidant that typically leads to the cleavage of the thiophene ring. |

Derivatization Strategies and Libraries of Thiophene Sulfonyl Chloride Analogs

Design and Synthesis of Diverse Sulfonamide Derivatives

The primary strategy for diversifying the 5-methoxythiophene-2-sulfonyl chloride scaffold is through the synthesis of a wide range of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The design of these sulfonamide libraries often involves a combinatorial approach, where a diverse set of amines is reacted with this compound. This allows for the rapid generation of a large number of analogs with varied physicochemical properties. The choice of amines is crucial and can include a wide range of aliphatic, aromatic, and heterocyclic moieties. For instance, reacting this compound with a library of commercially available primary and secondary amines allows for the systematic exploration of the chemical space around the sulfonamide nitrogen.

Table 1: Representative Examples of Sulfonamide Derivatives from this compound

| Amine Reactant | Resulting Sulfonamide Derivative |

| Aniline | N-phenyl-5-methoxythiophene-2-sulfonamide |

| Piperidine | 1-[(5-methoxythiophen-2-yl)sulfonyl]piperidine |

| Benzylamine | N-benzyl-5-methoxythiophene-2-sulfonamide |

| Morpholine | 4-[(5-methoxythiophen-2-yl)sulfonyl]morpholine |

Introduction of Various Substituents at Different Thiophene (B33073) Ring Positions

To further expand the chemical diversity of the resulting sulfonamide libraries, various substituents can be introduced at the C3 and C4 positions of the this compound core. This can be achieved either by starting with a pre-functionalized thiophene ring before the introduction of the sulfonyl chloride group or by post-synthesis modification of the thiophene scaffold.

Electrophilic aromatic substitution reactions, such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation, can be employed to introduce substituents at the vacant positions of the thiophene ring. The directing effect of the methoxy (B1213986) and sulfonyl chloride groups will influence the regioselectivity of these reactions. Subsequent chemical transformations of these newly introduced functional groups can lead to an even wider array of derivatives. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

Exploration of Positional Isomer Effects on Reactivity and Application Potential

The position of the methoxy and sulfonyl chloride groups on the thiophene ring significantly influences the reactivity of the molecule and the biological activity of its derivatives. The investigation of positional isomers, such as 3-methoxythiophene-2-sulfonyl chloride and 4-methoxythiophene-2-sulfonyl chloride, is a critical aspect of SAR studies.

The electronic effects of the methoxy group at different positions alter the electron density of the thiophene ring and the electrophilicity of the sulfonyl chloride. For instance, an electron-donating group like methoxy at the 3-position can influence the reactivity of the sulfonyl chloride at the 2-position differently than if it were at the 5-position. These differences in reactivity can affect reaction kinetics and yields in the synthesis of sulfonamide libraries. Furthermore, the spatial arrangement of the substituents in different positional isomers leads to distinct three-dimensional shapes, which can drastically alter their binding affinity to biological targets. Comparing the biological activities of sulfonamide libraries derived from different positional isomers provides valuable insights into the optimal substitution pattern for a desired therapeutic effect.

Table 2: Comparison of Methoxythiophene Sulfonyl Chloride Isomers

| Compound | Position of Methoxy Group | Position of Sulfonyl Chloride | Expected Influence on Reactivity |

| This compound | 5 | 2 | Electron-donating effect of methoxy may influence reactivity at the adjacent sulfonyl chloride. |

| 3-Methoxythiophene-2-sulfonyl chloride | 3 | 2 | Methoxy group at the 3-position can have a different electronic influence on the 2-sulfonyl chloride compared to the 5-methoxy isomer. |

Generation of Thiophene-Sulfonyl Chloride Based Scaffolds for Chemical Diversification

Thiophene-sulfonyl chlorides, including this compound, serve as excellent scaffolds for chemical diversification in drug discovery. The "libraries from libraries" approach can be employed, where an initial library of thiophene sulfonamides is further modified to create a second, more complex library of compounds. nih.gov

For example, if a substituent with a reactive handle (e.g., a bromo or iodo group) is present on the thiophene ring, it can be used for further diversification through cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the initial sulfonamide library.

Moreover, the sulfonamide nitrogen itself, if it is part of a primary sulfonamide (R-SO2NH2), can be further functionalized. Alkylation, acylation, or reaction with other electrophiles can introduce additional diversity at this position. This multi-pronged approach to diversification, starting from a central thiophene-sulfonyl chloride scaffold, is a powerful strategy for generating novel chemical entities with potential therapeutic applications.

Computational and Theoretical Investigations of Thiophene Sulfonyl Chlorides

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including 5-Methoxythiophene-2-sulfonyl chloride. DFT calculations, often employing functionals like B3LYP with various basis sets, allow for the determination of key electronic properties and reactivity descriptors.

DFT calculations can quantify these effects through the computation of various reactivity descriptors. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the molecule.

| Descriptor | Definition | Predicted Influence on this compound |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | The electron-donating methoxy (B1213986) group is expected to lower the IP, making the molecule more susceptible to oxidation compared to unsubstituted thiophene-2-sulfonyl chloride. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | The electron-withdrawing sulfonyl chloride group will increase the EA, indicating a greater ability to accept an electron. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as (IP - EA) / 2. | The presence of both donating and withdrawing groups may lead to a moderate chemical hardness, suggesting a balance between stability and reactivity. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. Calculated as (IP + EA) / 2. | The highly electronegative atoms in the sulfonyl chloride group will result in a relatively high electronegativity for the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as χ² / (2η). | The strong electron-withdrawing nature of the sulfonyl chloride group suggests a high electrophilicity index, indicating that the molecule will act as a potent electrophile. |

Furthermore, Fukui function analysis, another DFT-based method, can be employed to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the sulfur atom of the sulfonyl chloride group is predicted to be the primary site for nucleophilic attack due to its significant positive partial charge and the presence of a good leaving group (chloride). nih.gov The thiophene (B33073) ring, activated by the methoxy group, would be the likely site for electrophilic substitution.

Molecular Modeling and Simulation Studies for Reaction Pathway Elucidation

Molecular modeling and simulation techniques are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction pathways.

A key reaction of this compound is its nucleophilic substitution at the sulfur atom, typically leading to the formation of sulfonamides or sulfonate esters. Computational studies on analogous arenesulfonyl chlorides have shown that these reactions generally proceed via a concerted SN2-type mechanism. nih.govnih.govmdpi.com In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. nih.govnih.govmdpi.com

Molecular modeling can be used to construct a detailed profile of this reaction pathway:

Reactant Complex: Initially, the nucleophile and this compound form a pre-reaction complex, held together by weak intermolecular forces.

Transition State: As the nucleophile approaches the sulfur atom, a transition state is formed. In this high-energy state, the bond between the sulfur and the nucleophile is partially formed, while the bond between the sulfur and the chlorine is partially broken. The geometry around the sulfur atom is typically trigonal bipyramidal in the transition state.

Product Complex: After the transition state, the chloride ion departs, and a product complex is formed between the newly synthesized sulfonamide or sulfonate ester and the chloride ion.

Products: Finally, the product complex dissociates to yield the final products.

Quantum Chemical Analyses of Molecular Orbital Properties (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. Quantum chemical analyses provide detailed information about the energy levels and spatial distribution of these orbitals for this compound.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring and the oxygen atom of the methoxy group. The energy of the HOMO (E_HOMO) is related to the ionization potential of the molecule; a higher E_HOMO indicates a greater ease of donating an electron.

The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. For this compound, the LUMO is anticipated to be centered on the electron-deficient sulfonyl chloride group, particularly on the sulfur-chlorine antibonding orbital. The energy of the LUMO (E_LUMO) is related to the electron affinity of the molecule; a lower E_LUMO suggests a greater propensity to accept an electron.

The HOMO-LUMO energy gap (ΔE) , calculated as the difference between E_LUMO and E_HOMO, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates high reactivity and a greater likelihood of participating in chemical reactions.

For thiophene sulfonamide derivatives, which are structurally related to the products of this compound reactions, DFT calculations have been performed to determine their frontier orbital energies. These studies can provide a reference for the expected values for this compound and its derivatives.

| Compound | E_HOMO | E_LUMO | ΔE (HOMO-LUMO Gap) |

|---|---|---|---|

| Thiophene-2-sulfonamide | -7.21 | -1.89 | 5.32 |

| 5-Methylthiophene-2-sulfonamide | -6.98 | -1.81 | 5.17 |

| 5-Chlorothiophene-2-sulfonamide | -7.35 | -2.23 | 5.12 |

Note: The data in this table is illustrative and based on calculations for similar compounds. Actual values for this compound would require specific calculations.

The electron-donating methoxy group in this compound is expected to raise the energy of the HOMO, while the electron-withdrawing sulfonyl chloride group will lower the energy of the LUMO. This combined effect is likely to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is moderately reactive.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods, which utilize computer simulations and computational models, are increasingly employed in the early stages of drug discovery and materials science to predict the structure-activity relationships (SAR) of new compounds. For derivatives of this compound, these approaches can help in identifying which structural modifications are likely to lead to desired biological activities or material properties, thereby streamlining the experimental process.

Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiophene sulfonamides, which can be synthesized from this compound, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors. dergipark.org.tr

The general workflow for a QSAR study on derivatives of this compound would involve:

Data Set Collection: A series of thiophene sulfonamide derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (e.g., a separate test set of compounds) validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

For instance, a hypothetical QSAR model for a series of thiophene sulfonamide-based kinase inhibitors might reveal that:

Increased hydrophobicity in a particular region of the molecule enhances activity.

The presence of a hydrogen bond donor at a specific position is crucial for binding to the enzyme's active site.

The electronic properties of the substituent on the thiophene ring, as described by parameters like the Hammett constant, correlate with inhibitory potency.

By providing such insights, in silico SAR prediction methods can significantly accelerate the discovery and optimization of novel bioactive compounds derived from this compound. researchgate.net

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

The reactivity of the sulfonyl chloride functional group is central to the utility of 5-methoxythiophene-2-sulfonyl chloride as a building block in the construction of more complex molecules. Sulfonyl chlorides are known to be highly reactive towards nucleophiles. For instance, they readily react with primary and secondary amines to form sulfonamides and with alcohols to produce sulfonate esters. This reactivity allows for the incorporation of the 5-methoxythiophene-2-sulfonyl moiety into a wide array of molecular scaffolds.

The formation of sulfonamides is a particularly significant application, as the sulfonamide functional group is a key component in many biologically active compounds. The reaction of this compound with an amine introduces the thiophene (B33073) ring, which can be a crucial pharmacophore or a modifiable handle for further synthetic transformations.

Table 1: General Reactions of this compound with Nucleophiles

| Nucleophile | Product Class | General Reaction |

| Primary/Secondary Amine | Sulfonamide | R₂NH + ClSO₂-R' → R₂N-SO₂-R' + HCl |

| Alcohol | Sulfonate Ester | ROH + ClSO₂-R' → RO-SO₂-R' + HCl |

| Hydrazine (B178648) | Sulfonyl Hydrazide | H₂NNH₂ + ClSO₂-R' → H₂NNH-SO₂-R' + HCl |

Note: R' represents the 5-methoxythiophene moiety.

While specific examples of complex molecules synthesized from this compound are not extensively documented in publicly available literature, its potential is evident from the well-established chemistry of related sulfonyl chlorides. The 5-methoxythiophene unit can impart specific physicochemical properties, such as polarity and hydrogen bonding capability, to the target molecule, which can be advantageous in medicinal chemistry and materials science.

Use in Heterocyclic Compound Synthesis

Thiophene and its derivatives are fundamental components of numerous heterocyclic systems, many of which exhibit important biological activities. This compound can serve as a precursor for the synthesis of more complex heterocyclic structures. The sulfonyl group can act as a handle for further chemical modifications or as a directing group in subsequent reactions on the thiophene ring.

One potential application is in the synthesis of fused thiophene derivatives. The sulfonyl chloride or a derivative thereof could participate in intramolecular cyclization reactions to form bicyclic or polycyclic heterocyclic systems. The specific reaction pathways and resulting products would depend on the nature of the other functional groups present in the molecule.

The general reactivity of sulfonyl chlorides allows for their use in a variety of synthetic transformations that can lead to new heterocyclic frameworks. For example, the reaction with compounds containing multiple nucleophilic sites could lead to the formation of macrocycles or other complex ring systems.

Application in the Synthesis of Chiral Sulfonyl Chloride Derivatives

Chiral sulfonamides are an important class of compounds with applications in asymmetric catalysis and as chiral auxiliaries. nih.gov The synthesis of chiral sulfonamides can be achieved through the reaction of a sulfonyl chloride with a chiral amine. nih.gov In this context, this compound can be reacted with enantiomerically pure amines to yield chiral sulfonamides.

These chiral sulfonamides can themselves be valuable target molecules, or they can be used as ligands for transition metal catalysts in asymmetric synthesis. The thiophene and methoxy (B1213986) groups can influence the steric and electronic environment of the catalytic center, potentially leading to high levels of enantioselectivity in various chemical transformations.

Furthermore, while the synthesis of chiral sulfonyl chlorides is a challenging endeavor, methods for the enantioselective synthesis of related sulfur-containing chiral compounds are being developed. researchgate.net In principle, enzymatic or catalytic methods could be explored for the desymmetrization of a suitable prochiral precursor to yield an enantiomerically enriched sulfonyl chloride, although specific applications with this compound have not been reported.

The development of new chiral sulfonamides derived from this compound could contribute to the expanding toolbox of chiral ligands and catalysts available to synthetic chemists.

Applications in Medicinal Chemistry and Agrochemicals

Development of Sulfonamide-Based Therapeutic Agents

The introduction of the sulfonamide group (-SO₂NH₂) is a well-established strategy in drug discovery for imparting a range of pharmacological activities. 5-Methoxythiophene-2-sulfonyl chloride serves as a key building block for the synthesis of a diverse array of sulfonamide derivatives, enabling the exploration of their therapeutic potential.

Thiophene (B33073) as a Privileged Pharmacophore in Drug Discovery

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry. This is due to its structural and electronic properties, which allow it to act as a bioisostere for other aromatic rings like benzene, leading to favorable interactions with biological targets. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govrsc.orgresearchgate.net The presence of the thiophene nucleus is a feature of numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org The electron-rich nature of the thiophene ring and its ability to engage in various intermolecular interactions contribute to its success in drug design. nih.gov

Precursors for Potential Anticancer Therapies

The thiophene scaffold is a component of several anticancer agents. techscience.com The reaction of sulfonyl chlorides with amines or other nucleophiles to form sulfonamides is a common strategy in the development of new anticancer drugs. mdpi.com For example, N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid, a thiophene analog of a folic acid antagonist, has been synthesized and tested as an inhibitor of tumor cell growth. nih.gov While the synthesis of this specific molecule does not start from this compound, it highlights the utility of functionalized thiophenes in cancer research. More directly, a series of N-aryl-N'-heteroaryl sulfonylureas, which are analogs of the antitumor agent sulofenur, have been prepared from heteroarylsulfonyl chlorides. researchgate.net The screening of these compounds has identified molecules with broad-spectrum antitumor activity. researchgate.net The synthesis of such compounds could potentially utilize this compound to generate novel analogs for anticancer evaluation.

Precursors for Antimicrobial and Antifungal Compounds

Thiophene-based sulfonamides have been explored for their antimicrobial and antifungal activities. researchgate.net The synthesis of these compounds often involves the condensation of a thiophene-2-sulfonyl chloride with various amines, phenols, or hydrazine (B178648) hydrate. researchgate.net The resulting sulfonamides and related derivatives can then be tested against a panel of bacteria and fungi. For example, some novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown activity against pathogenic microbes that cause urinary tract infections. nih.gov Although the sulfonyl chloride used in this specific study was not thiophene-based, it demonstrates the principle of combining a sulfonamide linker with a heterocyclic ring to achieve antimicrobial effects. Given the known antimicrobial properties of both thiophenes and sulfonamides, derivatives synthesized from this compound are promising candidates for new antimicrobial and antifungal agents. ajol.info

Precursors for Kinase Inhibitors and Other Enzyme Modulators

Protein kinases are a significant class of drug targets, particularly in oncology. Thiophene-containing compounds have been successfully developed as kinase inhibitors. For instance, a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, incorporates a sulfonamide-like linkage, highlighting the importance of this functional group in kinase inhibitor design. nih.gov Furthermore, 5-methoxybenzothiophene-2-carboxamides have been identified as inhibitors of Clk1/4 kinases, which are targets in cancer therapy. semanticscholar.org While these are carboxamides and not sulfonamides, the underlying principle of using a substituted methoxy-thiophene core is evident. The synthesis of novel sulfonamide-based kinase inhibitors could be achieved by reacting this compound with various amine-containing fragments known to interact with the ATP-binding site of kinases. This approach allows for the systematic exploration of chemical space around the thiophene scaffold to develop potent and selective enzyme modulators.

Application in Agrochemical Synthesis

The utility of this compound and its derivatives extends to the field of agrochemicals. Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase in plants. The synthesis of novel sulfonylurea derivatives often involves the reaction of a sulfonyl chloride with an appropriate heterocyclic amine. While direct examples of this compound in commercially available agrochemicals are not readily found in the searched literature, the structural motifs are relevant. Thiophene-containing compounds have been investigated for various agrochemical applications, including as fungicides and insecticides. The reactivity of the sulfonyl chloride group in this compound makes it a suitable precursor for creating libraries of new compounds to be screened for herbicidal, fungicidal, or insecticidal activity.

Precursors for Herbicides (e.g., Thiencarbazone-methyl)

Thiophene sulfonyl chloride derivatives are key precursors in the synthesis of modern herbicides. While this compound is a relevant compound in this class, the well-known herbicide Thiencarbazone-methyl is synthesized from a closely related structural analog.

Thiencarbazone-methyl Synthesis: Detailed patent literature describes the synthesis of Thiencarbazone-methyl, an acetolactate synthase (ALS) inhibitor used to control grass and broadleaf weeds in corn fields. sigmaaldrich.com The direct precursor in this synthesis is 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride . google.comgoogle.com

The process involves reacting 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with a metal cyanate (B1221674) (like sodium cyanate, NaOCN) and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one . google.com This reaction is typically performed as a one-pot synthesis in the presence of an N-alkylimidazole base, which acts as an activator and/or stabilizer, leading to high purity and yield of the final product, Thiencarbazone-methyl. google.com The synthesis demonstrates the crucial role of the thiophene sulfonyl chloride core structure in building the complex herbicidal molecule.

| Reagent | Role in Synthesis |

| 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride | Primary precursor providing the thiophene ring |

| Metal Cyanate (e.g., NaOCN) | Reactant |

| 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Reactant |

| N-alkylimidazole | Base/Activator |

Precursors for Fungicides

The thiophene ring is a privileged scaffold found in numerous commercial fungicides, highlighting its importance in the design of new antifungal agents. nih.govnih.gov Thiophene-based compounds are known to exhibit a wide range of bioactivities, and their derivatives are a major focus of research in agricultural chemistry. researchgate.net

While specific fungicides synthesized directly from this compound are not prominently featured in available research, the general class of thiophene derivatives is integral to the development of fungicidal products. Commercial fungicides that incorporate a thiophene moiety include:

Penthiopyrad: An amide fungicide containing a thiophene ring. nih.gov

Ethaboxam: A fungicide used to control oomycete pathogens. nih.gov

Isofetamid: A modern fungicide with a thiophene core structure. nih.gov

Silthiofam: A fungicide specifically used to control the take-all disease in plants. nih.gov

Research in this area continues to explore novel thiophene derivatives for fungicidal applications. For instance, studies have shown that newly synthesized N-(thiophen-2-yl) nicotinamide (B372718) derivatives exhibit excellent fungicidal activity against pathogens like cucumber downy mildew. nih.gov Another study focused on resveratrol-inspired thiophene-based stilbene (B7821643) derivatives, which showed promising antifungal activity against Botrytis cinerea, a fungus that affects many plant species. nih.gov These research avenues underscore the value of the thiophene scaffold, for which compounds like this compound serve as potential starting materials for further derivatization and biological screening.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of aryl sulfonyl chlorides, often involving reagents like chlorosulfonic acid, are effective but raise environmental concerns due to the generation of corrosive and hazardous byproducts. google.commdpi.com The field of chemical synthesis is increasingly shifting towards "green" methodologies that prioritize waste reduction, energy efficiency, and the use of less hazardous substances. mdpi.com

Future research into the synthesis of 5-methoxythiophene-2-sulfonyl chloride is expected to align with these principles. A significant area of development involves the transition from batch processing to continuous flow chemistry. mdpi.com Automated continuous manufacturing systems can offer substantial improvements in process safety, consistency, and spacetime yield while minimizing waste. mdpi.com For instance, the development of continuous systems for producing aryl sulfonyl chlorides has demonstrated the ability to safely handle hazardous reagents and improve green chemistry metrics, such as reducing the E-factor (a measure of waste generated) nearly sevenfold in some cases. mdpi.com Research efforts may also explore alternative chlorosulfonating agents or catalytic systems that avoid the stoichiometric use of harsh reagents, thereby reducing environmental impact and production costs. google.com

Exploration of Novel Reactivity Patterns and Transformation Pathways

The sulfonyl chloride group is a well-established functional group, primarily known for its reactivity towards nucleophiles to form sulfonamides and sulfonates. quinoline-thiophene.commdpi.com While this reactivity is foundational for its use as a synthetic intermediate, future research will likely delve into uncovering novel and less conventional transformation pathways. The thiophene (B33073) ring itself is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov

Emerging research could explore the interplay between the sulfonyl chloride moiety, the methoxy (B1213986) group, and the thiophene ring to enable new synthetic strategies. This might include:

Metal-catalyzed cross-coupling reactions: Investigating the potential for the sulfonyl chloride group to participate in novel coupling reactions to form C-C, C-N, or C-S bonds, expanding its synthetic utility beyond traditional sulfonamide formation.

Intramolecular cyclizations: Designing substrates where the sulfonyl chloride can react with another functional group within the same molecule to construct complex heterocyclic systems.

Directed functionalization: Utilizing the existing methoxy and sulfonyl groups to direct further substitution reactions on the thiophene ring with high regioselectivity.

Uncovering such novel reactivity would significantly broaden the applications of this compound as a versatile building block in organic synthesis.

Rational Design of Highly Selective and Potent Derivatives through Integrated Experimental and Computational Approaches

Thiophene sulfonamides are a well-represented class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. nih.govnih.gov The this compound scaffold serves as an ideal starting point for the rational design of new therapeutic agents. Future efforts will increasingly rely on an integrated approach that combines synthetic chemistry, biological screening, and computational modeling to develop derivatives with high potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govmdpi.com By systematically modifying the structure of derivatives—for example, by reacting this compound with a diverse library of amines to create a sulfonamide library—researchers can identify the key chemical features responsible for eliciting a desired biological effect. nih.govmdpi.com For instance, SAR studies on a series of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides led to the identification of moderately potent inhibitors of cyclin-dependent kinase 5 (cdk5). nih.gov

Computational tools are becoming indispensable in this design process. Molecular docking can predict how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive affinity. researchgate.net This allows for the in silico design of new analogs with improved binding characteristics before they are synthesized, saving time and resources. This rational, iterative cycle of design, synthesis, and testing is a powerful strategy for discovering novel drug candidates with enhanced efficacy and fewer side effects. researchgate.net

Integration into Advanced Functional Materials Research

The unique electronic properties of the thiophene ring make it a valuable component in the field of materials science, particularly for organic electronics. quinoline-thiophene.com Thiophene-containing polymers are known for their conductive and semiconductive properties, making them suitable for applications in electronic devices and optical materials. quinoline-thiophene.com

This compound is a promising candidate for integration into advanced functional materials. The sulfonyl chloride group provides a reactive handle for incorporating the molecule into larger systems. For example, it can be used to:

Functionalize polymer backbones: Reacting the sulfonyl chloride with polymers containing nucleophilic side chains to modify the polymer's properties, such as its solubility, thermal stability, or electronic characteristics. quinoline-thiophene.com

Prepare functional monomers: Using the sulfonyl chloride to synthesize new monomers that can then be polymerized to create novel materials with tailored properties.

Modify surfaces: Grafting the molecule onto the surface of substrates to alter their surface energy, conductivity, or biocompatibility.

The presence of both the electron-donating methoxy group and the electron-withdrawing sulfonyl group can influence the electronic properties of the thiophene ring, making this compound an interesting building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxythiophene-2-sulfonyl chloride, and what are their respective yields and limitations?

- Methodological Answer : A typical synthesis involves sulfonation of methoxythiophene derivatives using chlorosulfonic acid or sulfuryl chloride. For example, analogous protocols (e.g., sulfonyl chloride synthesis from anisole derivatives) start with methoxy-substituted aromatic rings, followed by sulfonation and chlorination steps . Key considerations include reaction temperature control (0–60°C), stoichiometric ratios of reagents (e.g., 2 equivalents Na₂SO₃ for reduction steps), and solvent selection (THF/water mixtures for solubility optimization). Yields range from 58–90%, with limitations including competing side reactions (e.g., over-chlorination) and purification challenges due to hydrolytic instability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and sulfonyl chloride (-SO₂Cl) groups. Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. For example, sulfonamide derivatives of similar compounds exhibit planar thiophene rings with bond angles deviating ≤3° from ideal values .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What are the key stability considerations and recommended storage conditions for this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dry DCM) is critical. Safety Data Sheets (SDS) recommend secondary containment and avoidance of heat/sparks due to reactivity with protic solvents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediates (e.g., sulfonic acid formation) .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reactivity in nucleophilic substitutions. For example, THF/water mixtures improved sulfinate salt yields to >90% in analogous syntheses .

- Catalyst Screening : Pd/C or Raney Ni can mitigate by-products in reduction steps (e.g., nitro to amine conversions) .

Q. What strategies resolve contradictions in literature-reported synthetic protocols for derivatives of this compound?

- Methodological Answer : Cross-validate data using:

- Comparative Reaction Replication : Test conflicting protocols under controlled conditions (e.g., nitric acid concentration affecting nitro vs. dinitro product ratios) .

- Multi-Technique Characterization : Pair NMR with X-ray crystallography to confirm structural assignments (e.g., distinguishing regioisomers) .

Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in sulfonamide drug development?

- Methodological Answer : The methoxy group enhances electron density on the thiophene ring, increasing electrophilicity at the sulfonyl chloride moiety. This requires milder bases (e.g., NaHCO₃ instead of NaOH) during sulfonamide formation to avoid decomposition. Comparative kinetic studies show ~20% faster reaction rates vs. chlorophenyl-sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.